molecular formula C9H14O2 B3006011 3-Cyclopropylcyclopentane-1-carboxylic acid CAS No. 1782293-96-2

3-Cyclopropylcyclopentane-1-carboxylic acid

Cat. No. B3006011
CAS RN: 1782293-96-2
M. Wt: 154.209
InChI Key: OIRDPYBJZUMZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclopentane derivatives has been explored in the context of drug design. For example, cyclopentane-1,3-diones have been synthesized as isosteres for the carboxylic acid functional group, demonstrating their potential in the design of thromboxane A2 receptor antagonists . Similarly, cyclopropane derivatives have been synthesized and evaluated for their inhibitory effects on enzymes such as apple 1-aminocyclopropane-1-carboxylic acid oxidase . These studies suggest that the synthesis of 3-Cyclopropylcyclopentane-1-carboxylic acid would likely involve strategic functionalization of the cyclopentane ring and the incorporation of a cyclopropane moiety.

Molecular Structure Analysis

The molecular structure of cyclopentane and cyclopropane derivatives plays a crucial role in their chemical reactivity and biological activity. The presence of a cyclopropane ring, as seen in the inhibitors studied in paper , affects the molecule's reactivity due to the ring strain and the unique geometry of the cyclopropane moiety. The cyclopentane ring, on the other hand, provides a scaffold that can be functionalized to modulate the molecule's properties, as seen in the synthesis of thromboxane A2 receptor antagonists .

Chemical Reactions Analysis

Cyclopentane and cyclopropane derivatives participate in various chemical reactions. The [3+2] cyclodimerization of 2-arylcyclopropane-1,1-dicarboxylates is an example of how donor–acceptor cyclopropanes can be used to form new rings, indicating that cyclopropane-containing compounds like 3-Cyclopropylcyclopentane-1-carboxylic acid may undergo similar transformations . Additionally, the reactivity of these rings can be harnessed in the synthesis of bioactive molecules, such as antitumor agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane and cyclopropane derivatives are influenced by their structural features. For instance, the acidity and lipophilicity of cyclopentane-1,3-diones can be tuned, which is important for their function as carboxylic acid isosteres . The cyclopropane ring's influence on the molecule's properties is also evident in the study of aminocyclopentanetricarboxylic acids, where the addition of a third carboxylic group significantly altered the activity and selectivity for metabotropic glutamate receptor subtypes . These findings suggest that the physical and chemical properties of 3-Cyclopropylcyclopentane-1-carboxylic acid would be similarly affected by its cyclopropane and carboxylic acid functionalities.

Scientific Research Applications

Cyclopentane-1,3-dione as a Carboxylic Acid Isostere

Cyclopentane-1,3-diones, similar in structure to 3-Cyclopropylcyclopentane-1-carboxylic acid, act as isosteres for the carboxylic acid functional group. They have been used in drug design due to their strong acidity and tunable lipophilicity, as exemplified in the development of thromboxane A2 receptor antagonists (Ballatore et al., 2011).

Role in Ethylene Precursor Metabolism

1-Aminocyclopropane-1-carboxylic acid, a structural analog, has been identified as a major conjugate of an ethylene precursor in plants. This discovery suggests potential agricultural applications, especially in understanding plant growth and ripening processes (Hoffman, Yang, & McKeon, 1982).

Trifluoromethylated Cyclic Building Blocks

1-(Trifluoromethyl)cyclopent-3-enecarboxylic acid and its esters, closely related to 3-Cyclopropylcyclopentane-1-carboxylic acid, serve as building blocks in chemical synthesis. These compounds are valuable for creating difunctional trifluoromethylcyclopentane derivatives (Grellepois et al., 2012).

Inhibition of Enzymatic Synthesis of S-Adenosyl-L-Methionine

1-Aminocyclopentane-1-carboxylic acid (cycloleucine) acts as a competitive inhibitor of S-adenosyl-L-methionine synthesis, highlighting its potential in pharmacological and biochemical research (Coulter et al., 1974).

Biological Activities of Natural Compounds Containing Cyclopropane Moiety

1-Aminocyclopropane-1-carboxylic acid and similar compounds exhibit a range of biological activities like antifungal, antimicrobial, antiviral, and antitumoral. This implies potential biomedical applications for compounds like 3-Cyclopropylcyclopentane-1-carboxylic acid in developing new drugs and therapies (Coleman & Hudson, 2016).

Acidities of Cycloalkane Carboxylic Acids

Studies on the acidity of cycloalkane carboxylic acids have been conducted to understand their electronic properties and reactivity. This is crucial for their use in chemical synthesis and understanding their role in biological systems (Wiberg, 2002).

properties

IUPAC Name

3-cyclopropylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)8-4-3-7(5-8)6-1-2-6/h6-8H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDPYBJZUMZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.